molecular formula C9H11BrFNO B13554758 1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol

Cat. No.: B13554758
M. Wt: 248.09 g/mol
InChI Key: FDWIFAMZGGSLTK-UHFFFAOYSA-N
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Description

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol is an organic compound that contains an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and epichlorohydrin.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(4-fluorophenyl)propan-2-ol: Similar structure but lacks the bromine atom.

    1-Amino-3-(3-bromo-phenyl)propan-2-ol: Similar structure but lacks the fluorine atom.

    1-Amino-3-(3-chloro-4-fluorophenyl)propan-2-ol: Similar structure with chlorine instead of bromine.

Uniqueness

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts.

Biological Activity

1-Amino-3-(3-bromo-4-fluorophenyl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11BrFNOC_9H_{11}BrFNO, with a molecular weight of approximately 248.09 g/mol. The compound features an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine) on the phenyl ring, which enhance its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to the following interactions:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with various biomolecules, influencing enzyme activity and receptor interactions.
  • Halogen Bonding : The presence of bromine and fluorine enhances binding affinity through halogen bonding, which can improve specificity towards target proteins.
  • Hydrophobic Interactions : The fluorophenyl group contributes to hydrophobic interactions that can stabilize binding to lipid membranes or hydrophobic pockets in proteins .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's potential as an antimicrobial agent. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

These results suggest that the compound could be a candidate for developing new antibiotics .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs). The structure–activity relationship (SAR) studies indicate that the positioning of halogens significantly influences inhibition potency.

Enzyme IC50 (µM)
MAO-B0.51
BChE7.00

These findings highlight the compound's potential in treating conditions related to neurotransmitter imbalances .

Study on Antibacterial Activity

A comprehensive study evaluated the antibacterial properties of various derivatives of phenylpropan-2-ols, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria, making it a valuable candidate for further pharmacological development.

Toxicity Evaluation

In vitro toxicity assessments conducted on Vero cells revealed that the compound had a concentration-dependent effect on cell viability. At concentrations up to 100 µg/mL, over 80% cell viability was observed, suggesting a favorable safety profile for therapeutic applications .

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

1-amino-3-(3-bromo-4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11BrFNO/c10-8-4-6(1-2-9(8)11)3-7(13)5-12/h1-2,4,7,13H,3,5,12H2

InChI Key

FDWIFAMZGGSLTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(CN)O)Br)F

Origin of Product

United States

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